Cas no 22012-11-9 (Piperazine,1-dibenz[b,f]oxepin-10-yl-4-phenyl-)
22012-11-9 structure
Product Name:Piperazine,1-dibenz[b,f]oxepin-10-yl-4-phenyl-
CAS-nummer:22012-11-9
MF:C24H22N2O
MW:354.444285869598
CID:280307
PubChem ID:210961
Update Time:2025-04-19
Piperazine,1-dibenz[b,f]oxepin-10-yl-4-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Piperazine,1-dibenz[b,f]oxepin-10-yl-4-phenyl-
- 1-benzo[b][1]benzoxepin-5-yl-4-phenylpiperazine
- 22012-11-9
- 1-Dibenz(b,f)oxepin-10-yl-4-phenylpiperazine
- BRN 0573408
- RMI 61068
- DTXSID60176457
- Piperazine, 1-dibenz(b,f)oxepin-10-yl-4-phenyl-
-
- Inchi: 1S/C24H22N2O/c1-2-9-20(10-3-1)25-14-16-26(17-15-25)22-18-19-8-4-6-12-23(19)27-24-13-7-5-11-21(22)24/h1-13,18H,14-17H2
- InChI-sleutel: SYKCBKOSLRVBOZ-UHFFFAOYSA-N
- LACHT: O1C2C=CC=CC=2C=C(C2C=CC=CC1=2)N1CCN(C2C=CC=CC=2)CC1
Berekende eigenschappen
- Exacte massa: 354.17336
- Monoisotopische massa: 354.173213330g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 27
- Aantal draaibare bindingen: 2
- Complexiteit: 519
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.4
- Topologisch pooloppervlak: 15.7Ų
Experimentele eigenschappen
- PSA: 19.62
Piperazine,1-dibenz[b,f]oxepin-10-yl-4-phenyl- Gerelateerde literatuur
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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